Miricorilant is a selective glucocorticoid receptor modulator (SGRM) that has garnered attention for its potential therapeutic applications, particularly in managing conditions associated with glucocorticoid signaling, such as weight gain linked to antipsychotic medications. This compound is designed to selectively modulate the activity of glucocorticoid receptors, which play a crucial role in various physiological processes, including metabolism and immune response.
Miricorilant, with the chemical identifier 1400902-13-7, belongs to a class of compounds known as glucocorticoid receptor modulators. These compounds are characterized by their ability to bind to glucocorticoid receptors and either mimic or inhibit the action of glucocorticoids. Miricorilant's development is primarily aimed at providing therapeutic benefits without the adverse effects typically associated with traditional glucocorticoid therapies.
The synthesis of miricorilant involves several key steps:
The industrial production methods mirror these laboratory techniques but are optimized for scalability, utilizing high-yield reactions and automated systems to enhance efficiency and minimize impurities.
Miricorilant's molecular structure consists of a pyrimidine core substituted with various functional groups that enhance its selectivity for glucocorticoid receptors. The compound's structural formula can be represented as follows:
These structural characteristics contribute to its pharmacological properties and interactions with biological targets.
Miricorilant undergoes various chemical reactions, which include:
The specific products formed from these reactions depend on the reaction conditions and reagents used.
Miricorilant functions by selectively binding to glucocorticoid receptors, modulating their activity without fully activating them. This selective modulation helps to mitigate the adverse effects commonly associated with systemic glucocorticoid therapy, such as weight gain and metabolic disturbances. The mechanism involves altering gene expression related to metabolism and inflammation, thereby providing therapeutic benefits in conditions like obesity or weight gain induced by antipsychotic medications .
Miricorilant is typically characterized by its solid form at room temperature. Specific physical properties such as melting point, boiling point, and solubility in various solvents are essential for understanding its behavior in biological systems.
These properties are crucial for its formulation in pharmaceuticals and determining its bioavailability .
Miricorilant is primarily investigated for its potential use in treating weight gain associated with antipsychotic medications. Clinical trials have demonstrated its efficacy in modulating weight without significant side effects typical of traditional glucocorticoids. Additionally, research is ongoing into its broader applications in metabolic disorders related to glucocorticoid signaling .
Miricorilant (chemical name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione) has a molecular weight of 428.45 g/mol and the empirical formula C₂₄H₂₃F₃N₂O₂. Its structure features a trans-configured 4-phenylcyclohexyl group linked to a trifluoromethylphenyl-substituted uracil core. This stereochemistry is critical: the (1r,4r) isomer (InChIKey: GVVUZBSCYAVFTI-IYARVYRRSA-N) exhibits the intended pharmacological activity, while the cis isomer remains biologically distinct [1] [4].
The trans-cyclohexyl-phenyl moiety prevents steric clashes with helix 12 of the progesterone receptor, eliminating progesterone antagonism [1] [5].
Physicochemical Properties:Miricorilant’s drug-like properties include moderate polarity (Topological Polar Surface Area = 65.72 Ų) but high lipophilicity (XLogP = 6.11), necessitating formulation optimization for oral bioavailability. It violates one Lipinski’s rule (molecular weight >500 Da is borderline), though its clinical efficacy supports developability [1] [6].
Table 1: Key Molecular Attributes of Miricorilant
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₃F₃N₂O₂ |
Molecular Weight | 428.45 g/mol |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 5 |
Stereochemistry | (1r,4r) isomer (trans configuration) |
CAS Registry Number | 1400902-13-7 |
Miricorilant functions as a mixed agonist/antagonist at glucocorticoid receptors (GR) and a pure antagonist at mineralocorticoid receptors (MR). This dual activity enables nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis and downstream metabolic pathways [3] [5].
Mechanism in Metabolic Disorders:In AIWG, antipsychotics like olanzapine dysregulate GR signaling, promoting hyperphagia and insulin resistance. Miricorilant blocks aberrant GR activation, demonstrated in a 14-day randomized trial where 600 mg/day co-administered with olanzapine reduced weight gain by 1.07 kg (P=0.017) versus placebo. It also attenuated insulin resistance (HOMA-IR difference: -0.47; P=0.007) and triglyceride elevation [2] [7].
Hepatic Pathophysiology:Preclinical studies indicate miricorilant reverses glucocorticoid-driven steatosis by suppressing lipogenic genes (e.g., SCD-1, FAS) in hepatocytes. A phase 2 trial (NCT05051510) is evaluating its impact on liver fat content in NASH patients, leveraging its MR antagonism to reduce inflammation and fibrosis [3] [8].
Table 2: Metabolic Outcomes from Miricorilant Clinical Study in AIWG
Parameter | Olanzapine + Placebo | Olanzapine + Miricorilant | Difference (95% CI) | P-value |
---|---|---|---|---|
Weight Gain (kg) | 4.98 | 3.91 | -1.07 (-1.94 to -0.19) | 0.017 |
Insulin Increase (mIU/L) | Baseline + Δ | Baseline + Δ | -3.74 | 0.007 |
HOMA-IR | Baseline + Δ | Baseline + Δ | -0.47 | 0.007 |
Triglycerides (mmol/L) | Baseline + Δ | Baseline + Δ | -0.29 | 0.057 |
Miricorilant emerged from Corcept Therapeutics’ medicinal chemistry program aiming to refine mifepristone’s GR antagonism while eliminating progesterone receptor (PR) binding. Key milestones include:
Discovery Phase (2010–2012):High-throughput screening identified the uracil scaffold. Lead optimization yielded CORT118335 (later miricorilant), with Hunt et al. publishing its efficacy in rat AIWG models in 2012. Patent WO2012145490A1 (2012) claims the compound’s structure and GR/MR modulation [1] [3].
Clinical Advancement (2018–present):Phase 1 trials (NCT03315338) established 600 mg as a safe dose for phase 2. Ongoing studies include:
NCT05051510: Phase 2 in schizophrenia patients with AIWG [8] [9].
Competitive Positioning:Miricorilant’s differentiation lies in its balanced GR modulation/MR antagonism and absence of PR activity. Patent extensions cover crystalline forms (US20220002271A1) and combinations with antipsychotics. With orphan drug status sought for NASH, its commercial pipeline targets metabolic and hepatic disorders [8] [9].
Table 3: Miricorilant Synonyms and Identifiers
Synonym | Identifier Type | Value |
---|---|---|
Miricorilant | INN | miricorilant |
CORT118335 | Development Code | CORT-118335, CORT 118335 |
— | CAS Number | 1400902-13-7 |
— | PubChem CID | 66550324 |
— | IUPHAR/BPS Ligand | 10059 |
— | UNII | 311Y5GV21M |
— | ChEMBL | CHEMBL2204043 (cis isomer) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: